2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone
Overview
Description
2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C24H19Cl3N2O2S and its molecular weight is 505.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Quinazolinone derivatives, including compounds similar to 2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone, have been synthesized for various applications. One example includes the synthesis and resolution of quinazolinone atropisomeric phosphine ligands, demonstrating the compound's potential in ligand development (Dai, Wong, & Virgil, 1998).
- The synthesis process often involves reactions with nitrogen nucleophiles, hydroxylamine hydrochloride, and other chemicals, indicating the compound's reactivity and utility in creating various derivatives (Naganagowda & Petsom, 2011).
Biological Activities
- Quinazolinones exhibit a range of biological activities. For instance, derivatives like 2,3-disubstituted 6-bromo-4(3H)-quinazolinones have shown antibacterial affinities (Badr, El-Sherief, & Mahmoud, 1980).
- Substituted quinazolinones have been evaluated for their antibacterial and antifungal activities, indicating their potential in antimicrobial applications (Patel, Patel, & Patel, 2010).
Pharmacological Research
- Quinazolinone derivatives have been investigated for anticonvulsant properties, suggesting their possible use in neurological applications (Ossman & Barakat, 1994).
- Other studies have focused on synthesizing quinazolinone analogs with non-ulcerogenic anti-inflammatory properties, highlighting their potential in developing safer anti-inflammatory drugs (Manivannan & Chaturvedi, 2011).
properties
IUPAC Name |
2-benzylsulfanyl-7-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N2O2S/c1-14(2)31-22-12-21(18(26)11-19(22)27)29-23(30)17-9-8-16(25)10-20(17)28-24(29)32-13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYUIFFYYBTUSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SCC4=CC=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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